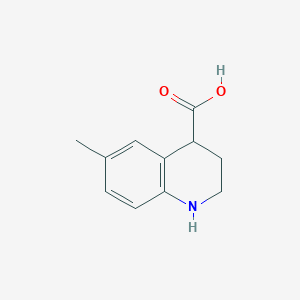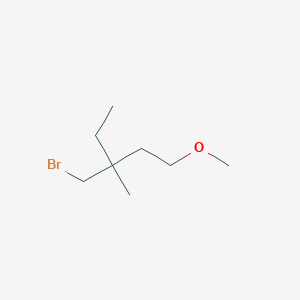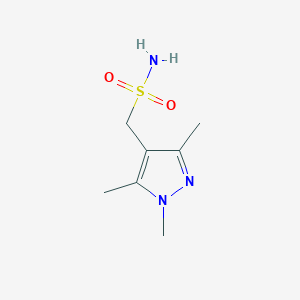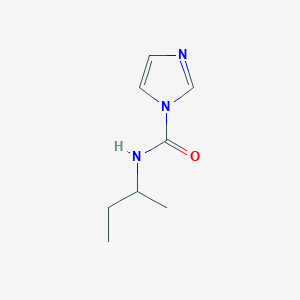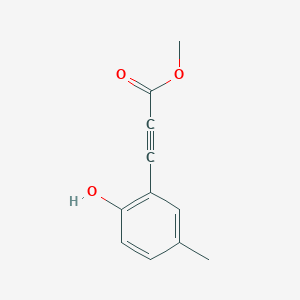![molecular formula C10H19NO2 B13167200 4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol](/img/structure/B13167200.png)
4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol is an organic compound with the molecular formula C10H19NO2. This compound features a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a methyloxan ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Aminomethylation: The cyclopropyl group is then aminomethylated using formaldehyde and ammonia or an amine under basic conditions.
Oxan Ring Formation: The final step involves the formation of the methyloxan ring through a cyclization reaction, often using an appropriate diol and acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethylformamide, elevated temperatures.
Major Products:
Oxidation: Corresponding oxides or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel cyclopropyl-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclopropyl and methyloxan rings provide structural rigidity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
4-[1-(Aminomethyl)cyclopropyl]methanol: A simpler analog with similar aminomethyl and cyclopropyl groups but lacking the methyloxan ring.
3-Methyloxan-4-ol: Contains the methyloxan ring but lacks the aminomethyl and cyclopropyl groups.
Uniqueness: 4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the cyclopropyl and methyloxan rings, along with the aminomethyl group, allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-[1-(aminomethyl)cyclopropyl]-3-methyloxan-4-ol |
InChI |
InChI=1S/C10H19NO2/c1-8-6-13-5-4-10(8,12)9(7-11)2-3-9/h8,12H,2-7,11H2,1H3 |
InChI Key |
IUJSEUFJFJNQOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCC1(C2(CC2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



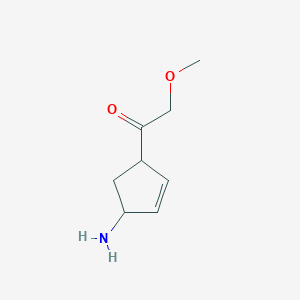
![({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene](/img/structure/B13167128.png)
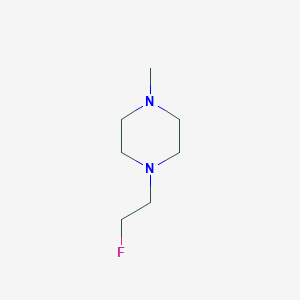

![4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13167140.png)
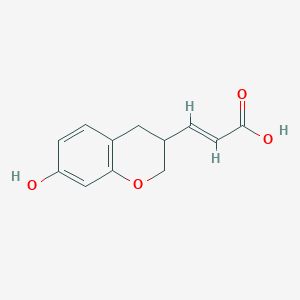
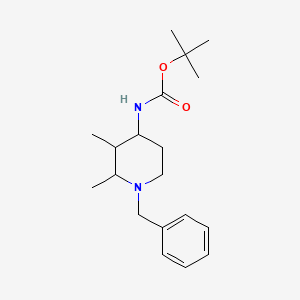
![4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13167172.png)
